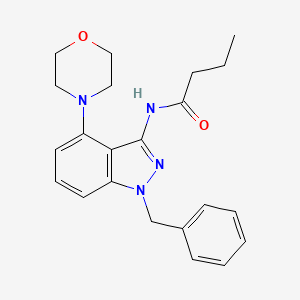

![molecular formula C19H12N2O5 B5562478 3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5562478.png)

3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound is a member of the dibenzo[b,f][1,4]oxazepin class of compounds and has been shown to possess a range of biological activities.

Aplicaciones Científicas De Investigación

Synthesis Techniques

The synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones, including derivatives like 3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one, is a notable area of research due to their pharmacological potential. One method involves base-catalyzed intramolecular nucleophilic substitution for the 2-nitro group in 2-hydroxyanilides of 2-nitrobenzoic acids, leading to the formation of dibenzo[b,f][1,4]oxazepin-11(10H)-ones. This process has been demonstrated to yield 3-nitrodibenzo[b, f][1,4]oxazepin-11(10H)-one from N-(2-hydroxyphenyl)-2,4-dinitrobenzamide, with the possibility of further nitro group replacement under the action of O- and S-nucleophiles (Samet et al., 2006).

Synthetic Utilization

The synthetic utilization of polynitroaromatic compounds includes the preparation of substituted dibenz[b,f][1,4]oxazepin-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups. This method yields products of mono- or bis-substitution of the nitro groups, where the nitro group in position 3 is displaced first. This finding is crucial for understanding the reactivity patterns of nitro-substituted benzoannulated seven-membered heterocycles and has implications for the development of novel compounds with potential pharmacological applications (Samet et al., 2005).

Recent Advances in Synthesis

Recent advances in the synthesis of dibenzo[b,f][1,4]oxazepine (DBO) derivatives have highlighted the pharmacological significance of these compounds. New synthetic protocols offer various methods for constructing DBO and DBO derivatives, utilizing cyclocondensation with precursors such as substituted 2-aminophenols and 2-halobenzaldehydes. These advancements provide a foundation for chemists to develop DBO derivatives with pharmacological interest, expanding the potential applications of compounds like 3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one (Zaware & Ohlmeyer, 2015).

Propiedades

IUPAC Name |

9-nitro-7-phenoxy-5H-benzo[b][1,4]benzoxazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O5/c22-19-18-16(25-13-6-2-1-3-7-13)10-12(21(23)24)11-17(18)26-15-9-5-4-8-14(15)20-19/h1-11H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKLYFDPFWMNBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC3=C2C(=O)NC4=CC=CC=C4O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

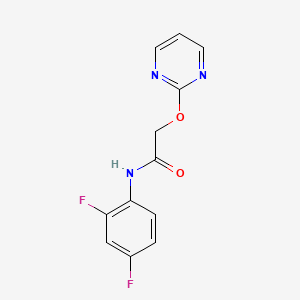

![2-hydroxy-5-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoic acid](/img/structure/B5562399.png)

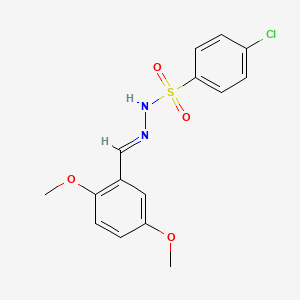

![N-[1-(6-methylpyridin-3-yl)ethyl]-1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5562413.png)

![4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5562426.png)

![10-(2-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5562428.png)

![4-tert-butyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5562443.png)

![N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5562449.png)

![N-[(5-chloro-2-thienyl)methyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562451.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5562457.png)

![1-[2-(3-methylphenoxy)ethyl]-2-(tetrahydro-2-furanyl)-1H-benzimidazole](/img/structure/B5562459.png)

![N,N-dimethyl-2-[(4aR*,7aS*)-4-[3-(1-methylcyclopropyl)propanoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetamide](/img/structure/B5562493.png)

![2,6-difluoro-3-methoxy-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]benzamide](/img/structure/B5562497.png)